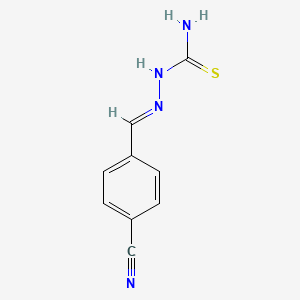
rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid
説明
Rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. MK-801 has been widely used in scientific research to investigate the role of NMDA receptors in various neurological and psychiatric disorders.
作用機序
Rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel of the receptor. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. This blockade of the NMDA receptor leads to the inhibition of long-term potentiation (LTP), a process that is crucial for learning and memory.
Biochemical and Physiological Effects:
rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid has been shown to induce a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. Additionally, rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid has been shown to induce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the major advantages of using rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid in lab experiments is its potency and selectivity for the NMDA receptor. This allows researchers to selectively block the NMDA receptor without affecting other receptors. However, one of the major limitations of using rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid is its potential for inducing neurotoxicity at high doses. It is important to use appropriate dosages and to monitor the animals for any signs of toxicity.
将来の方向性
There are several future directions for research involving rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid. One area of interest is the role of NMDA receptors in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid as a therapeutic agent for psychiatric disorders such as schizophrenia. Additionally, there is a need for further research into the potential neurotoxic effects of rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid and its long-term effects on brain function.
科学的研究の応用
Rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid has been extensively used in scientific research to study the role of NMDA receptors in various neurological and psychiatric disorders. It has been shown to be effective in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid has also been used to investigate the mechanisms underlying drug addiction and withdrawal.
特性
IUPAC Name |
(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUZAKABMZMHAH-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





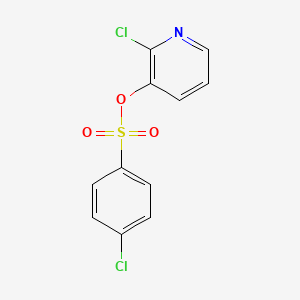

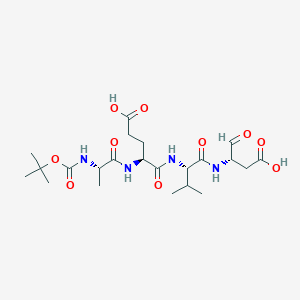

![(1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane](/img/structure/B3252894.png)
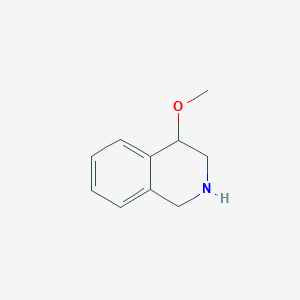

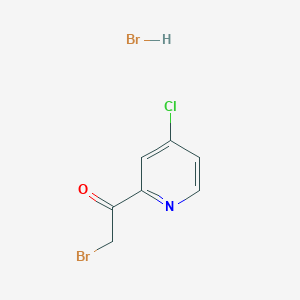
![(1S,6R)-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3252908.png)
![(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol hydrochloride](/img/structure/B3252910.png)

